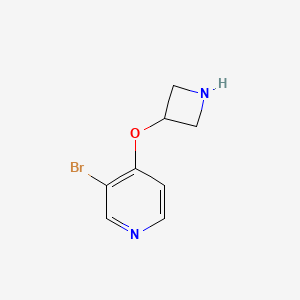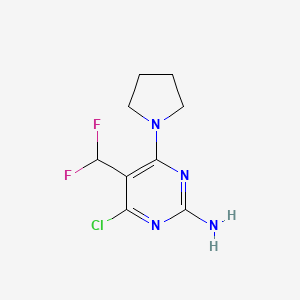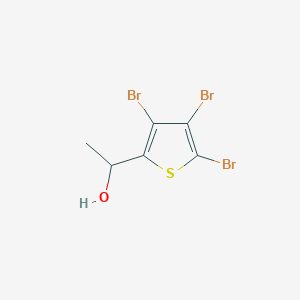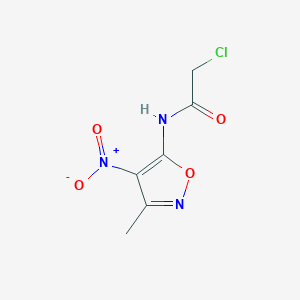
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with a tert-butyl group, a chloromethyl group, and hydroxyl and carboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amino acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base.
Chloromethylation: The chloromethyl group is added through a chloromethylation reaction, often using formaldehyde and hydrochloric acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation of a precursor compound.
Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically involve interactions with nucleophiles or electrophiles in the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-chloromethyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: A stereoisomer with different spatial arrangement of atoms.
1-tert-Butyl 2-bromomethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure with a bromomethyl group instead of a chloromethyl group.
1-tert-Butyl 2-chloromethyl (2R,4R)-4-methoxypyrrolidine-1,2-dicarboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
1-tert-Butyl 2-chloromethyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H18ClNO5 |
|---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8-/m1/s1 |
InChI Key |
UCUBUDPJBDSNCT-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)





![5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
![[Hydroxy-[(3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12065744.png)

![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)


